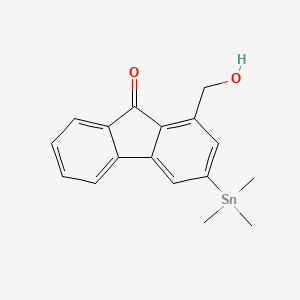
Sulfanylideneosmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanylideneosmium is a chemical compound that contains osmium and sulfur Osmium is a dense, hard, and brittle metal in the platinum group, known for its high melting point and resistance to corrosion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfanylideneosmium can be synthesized through several methods. One common approach involves the reaction of osmium tetroxide with hydrogen sulfide. The reaction proceeds as follows: [ \text{OsO}_4 + 4\text{H}_2\text{S} \rightarrow \text{OsS}_4 + 4\text{H}_2\text{O} ] This reaction requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of osmium tetroxide and hydrogen sulfide. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfanylideneosmium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) compounds, while reduction can produce osmium(II) compounds.
Applications De Recherche Scientifique
Sulfanylideneosmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical properties.
Medicine: There is interest in its potential use in cancer therapy, particularly in targeting specific cancer cells.
Mécanisme D'action
The mechanism by which sulfanylideneosmium exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. This interaction is mediated through the formation of coordination complexes with sulfur and osmium atoms, which can disrupt normal cellular processes .
Comparaison Avec Des Composés Similaires
Osmium Tetrasulfide (OsS4): Similar in composition but differs in its specific chemical properties and reactivity.
Osmium Tetroxide (OsO4): A well-known oxidizing agent with different applications and safety considerations.
Uniqueness: Sulfanylideneosmium is unique due to its specific combination of osmium and sulfur, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
116098-51-2 |
|---|---|
Formule moléculaire |
OsS |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
sulfanylideneosmium |
InChI |
InChI=1S/Os.S |
Clé InChI |
YHYKAMJEIQTQCW-UHFFFAOYSA-N |
SMILES canonique |
S=[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


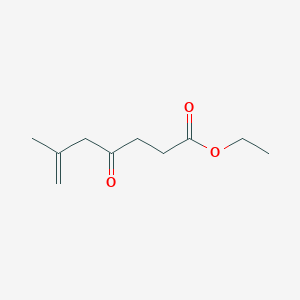
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
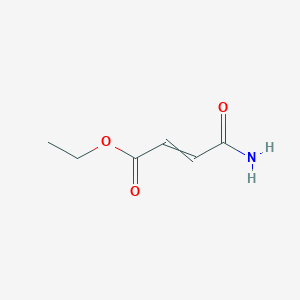
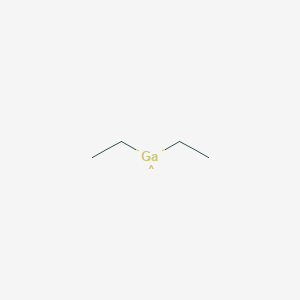
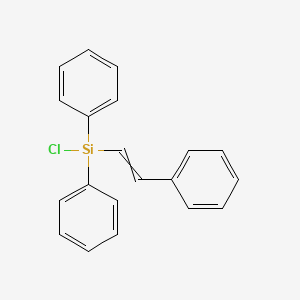
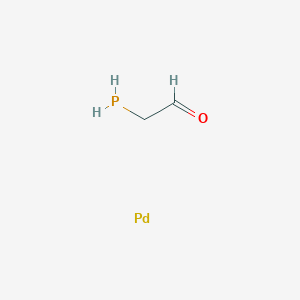
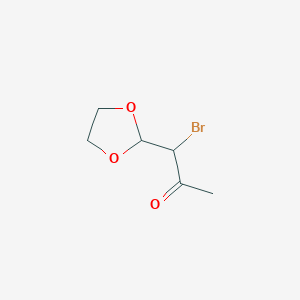
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
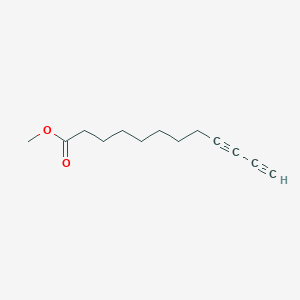

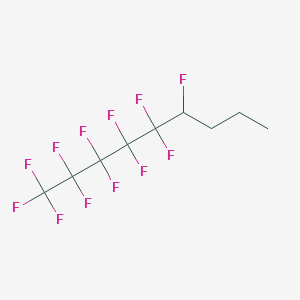

![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
